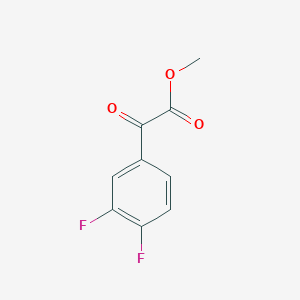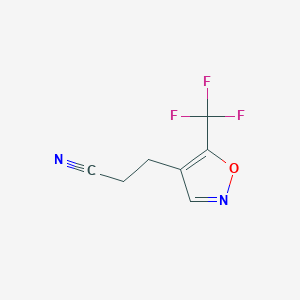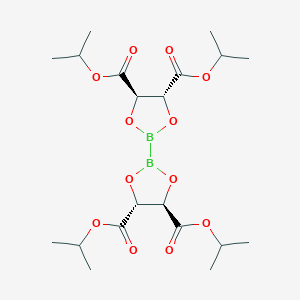
Bis(diisopropyl-L-tartrate glycolato)diboron
Übersicht
Beschreibung
“Bis(diisopropyl-L-tartrate glycolato)diboron” is a chemical compound with the empirical formula C20H32B2O12 . It has a molecular weight of 486.08 .
Molecular Structure Analysis
The linear formula of “Bis(diisopropyl-L-tartrate glycolato)diboron” is C20H32B2O12 . The SMILES string isCC(C)OC(=O)[C@@H]1OB(O[C@H]1C(=O)OC(C)C)B2OC@HC(=O)OC(C)C)C(=O)OC(C)C . Physical And Chemical Properties Analysis
“Bis(diisopropyl-L-tartrate glycolato)diboron” has an optical activity of [α]20/D -7°, c = 1 in chloroform . Its melting point is 78-83 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Borylation Reactions
Bis(diisopropyl-L-tartrate glycolato)diboron has been examined for its potential in borylation reactions. It is used as a reagent in iridium-catalyzed C–H borylations of arenes, demonstrating effective interaction with arenes in the presence of specific catalysts. This type of diboron compound offers a less expensive alternative to more commonly used reagents like bis(pinacolato)diboron (Liskey & Hartwig, 2013).
Catalysis and Reactivity
In another study, diboron(4) compounds, including bis(diisopropyl-L-tartrate glycolato)diboron, were analyzed for their structures and reactivity with N-heterocyclic carbenes (NHCs). The research highlighted interesting insights into B-B bond activation and NHC ring-expansion reactions, contributing to the understanding of these compounds' chemistry and potential applications in catalysis (Eck et al., 2017).
Synthesis of Sterically Hindered Arylboronic Acids
Bis(diisopropyl-L-tartrate glycolato)diboron has been identified as an efficient borylation agent in the synthesis of sterically hindered arylboronic acids. This compound is particularly effective in synthesizing ortho-substituted arylboronic acids, which pose challenges with other reagents (Fang et al., 2005).
Conjugate Additions
The compound has been used in conjugate additions, specifically in catalyzing the addition of bis(neopentyl glycolato)diboron to α,β-unsaturated ketones. This application showcases the compound's versatility in organic synthesis (Sugiura et al., 2015).
Borylation of Alkyl Bromides
In a palladium-catalyzed process, bis(diisopropyl-L-tartrate glycolato)diboron is used for the borylation of alkyl bromides, demonstrating its utility in a wide range of functional groups and highlighting its generality in organic synthesis (Joshi-Pangu et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
dipropan-2-yl (4R,5R)-2-[(4R,5R)-4,5-bis(propan-2-yloxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32B2O12/c1-9(2)27-17(23)13-14(18(24)28-10(3)4)32-21(31-13)22-33-15(19(25)29-11(5)6)16(34-22)20(26)30-12(7)8/h9-16H,1-8H3/t13-,14-,15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJZTBFVNVAPH-KLHDSHLOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)OC(C)C)C(=O)OC(C)C)B2OC(C(O2)C(=O)OC(C)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]([C@@H](O1)C(=O)OC(C)C)C(=O)OC(C)C)B2O[C@H]([C@@H](O2)C(=O)OC(C)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32B2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine](/img/structure/B3040604.png)
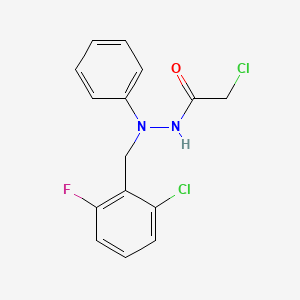
![2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one](/img/structure/B3040606.png)

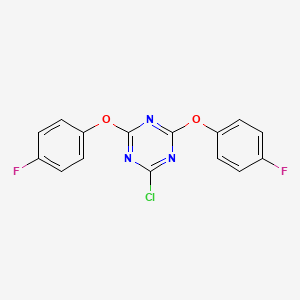
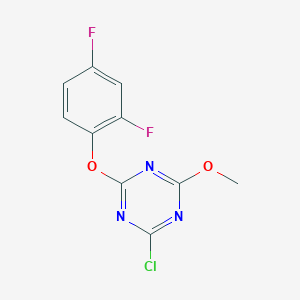
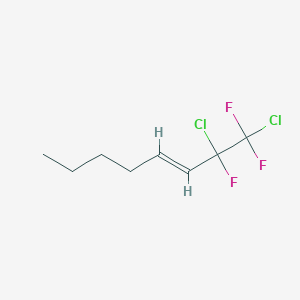
![2,3-Dichloro-4-[2-(2,4-difluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B3040617.png)
![N1-[6-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040618.png)
![2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid](/img/structure/B3040619.png)
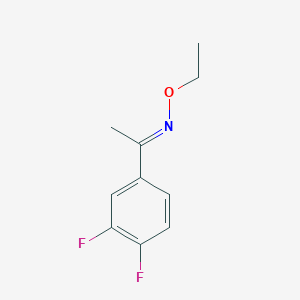
![(E,4E)-3-Chloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]-2-(4-methoxyphenoxy)but-2-enoic acid](/img/structure/B3040623.png)
